4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
4-Bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a bromine atom at the para position. The sulfonamide nitrogen is linked to an ethyl chain terminating in a thiazole ring, which is further substituted with a 3,4-dimethoxyphenyl group at the 2-position of the thiazole. While direct synthesis data for this compound is unavailable in the provided evidence, analogous synthetic routes for sulfonamide-thiazole hybrids involve condensation reactions, nucleophilic substitutions, and cyclization steps, as seen in related compounds .
Thiazole-containing sulfonamides are of interest in medicinal chemistry due to their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The bromine substituent may enhance lipophilicity and binding affinity to hydrophobic targets, while the 3,4-dimethoxyphenyl group could contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4S2/c1-25-17-8-3-13(11-18(17)26-2)19-22-15(12-27-19)9-10-21-28(23,24)16-6-4-14(20)5-7-16/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWOZNDUSGUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could potentially influence its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that thiazole derivatives may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. These activities suggest that thiazole derivatives may have various molecular and cellular effects.
Action Environment
The solubility properties of thiazole suggest that the compound’s action, efficacy, and stability could potentially be influenced by the presence of water, alcohol, ether, and various organic solvents.
Biological Activity
4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiazole ring, a dimethoxyphenyl group, and a sulfonamide moiety. The synthesis typically involves the condensation of 4-bromobenzenesulfonamide with 3,4-dimethoxyphenylthiazole derivatives under specific conditions to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing promising results in several areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown inhibition of cell proliferation in human colon adenocarcinoma (HT-29) and breast cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways related to apoptosis and cell cycle regulation.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes, including carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases. Inhibitory assays demonstrated that it effectively inhibits CA II and CA IX, suggesting potential applications in treating conditions like glaucoma and cancer.
- Antimicrobial Properties : Studies have also explored the antimicrobial activity of this compound against various bacterial strains. Results indicate moderate to high efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Case Studies
A notable case study involved the evaluation of the compound's effects on HT-29 cells, where it was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, highlighting its potential as a lead compound for further drug development.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| Staphylococcus aureus | 30 | Inhibition of cell wall synthesis |
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the thiazole and phenyl rings significantly affect biological activity. Substituents at specific positions enhance potency against cancer cells and improve enzyme inhibition profiles. For example, the presence of electron-donating groups on the phenyl ring correlates with increased anticancer activity.
Comparison with Similar Compounds
Thiazole vs. Triazole Derivatives
Compounds such as 5-(4-(4-bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione (from ) share the sulfonamide and halogenated aryl motifs but replace the thiazole with a triazole-thione core. Key differences include:
- Tautomerism : Triazole-thiones exhibit tautomerism (thiol-thione equilibrium), absent in thiazoles, affecting stability and reactivity .
- Electronic Effects : The triazole’s nitrogen-rich structure enhances hydrogen-bonding capacity compared to the sulfur-containing thiazole.
- Biological Activity : Triazole derivatives often show broader antimicrobial activity due to their ability to chelate metal ions or disrupt enzyme active sites .
Thiazole vs. Oxazole Derivatives
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () replaces thiazole with oxazole. The oxygen atom in oxazole reduces aromaticity compared to thiazole’s sulfur, leading to:
- Reduced Metabolic Stability : Oxazoles are more prone to oxidative degradation.
Substituent Effects
Halogen vs. Alkyl/Methoxy Groups
- Bromine (Target Compound) : Enhances lipophilicity (logP) and may improve binding to hydrophobic pockets in enzymes. Bromine’s steric bulk could hinder rotation around the sulfonamide-aryl bond.
- Chlorine (, X = Cl) : Smaller atomic radius than bromine, leading to weaker van der Waals interactions but higher solubility.
- Methoxy Groups (3,4-Dimethoxyphenyl) : Electron-donating methoxy groups increase aryl ring electron density, promoting interactions with cationic residues (e.g., in kinase targets) .
Ethyl Linker vs. Direct Bonding
The ethyl chain in the target compound provides conformational flexibility, unlike N-(2-thiazolyl)-benzenesulfonamide derivatives (), where direct bonding restricts motion. Flexibility may enhance target accommodation but reduce binding specificity .
Physicochemical and Spectral Comparisons
*Estimated based on molecular formula. †Inferred from analogous sulfonamide-thiazoles in .
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole ring is synthesized via the Hantzsch thiazole synthesis, a well-documented method for constructing 1,3-thiazoles from thioureas and α-halo carbonyl compounds:
Reaction Scheme:
$$
\text{3,4-Dimethoxybenzaldehyde} + \text{α-Bromoacetophenone} \xrightarrow{\text{Thiourea, EtOH, Δ}} \text{2-(3,4-Dimethoxyphenyl)thiazole-4-carbaldehyde}
$$
Key Steps:
Reductive Amination to Ethylamine
The aldehyde intermediate is converted to the ethylamine side chain via a two-step process:
a. Formation of Nitrile Intermediate
$$
\text{Thiazole-4-carbaldehyde} \xrightarrow{\text{NH}3, \text{I}2, \text{THF}} \text{Thiazole-4-carbonitrile}
$$
This step employs an iodine-mediated Strecker synthesis, as demonstrated in the synthesis of analogous pyrazole-thiazole hybrids.
b. Reduction to Primary Amine
$$
\text{Thiazole-4-carbonitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethylamine}
$$
Lithium aluminum hydride reduces the nitrile to a primary amine with >75% yield under inert conditions.
Sulfonamide Coupling Reaction
Preparation of 4-Bromobenzenesulfonyl Chloride
The electrophilic sulfonyl chloride is synthesized via chlorosulfonation of bromobenzene:
Reaction Conditions:
$$
\text{4-Bromobenzene} \xrightarrow{\text{ClSO}_3\text{H, 50°C}} \text{4-Bromobenzenesulfonyl chloride}
$$
Yields typically exceed 80% when using excess chlorosulfonic acid.
Nucleophilic Substitution with Ethylamine
The final coupling employs Schotten-Baumann conditions to minimize side reactions:
Procedure:
- Dissolve 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethylamine (1.0 eq) in anhydrous dichloromethane.
- Add triethylamine (2.5 eq) as an HCl scavenger.
- Slowly add 4-bromobenzenesulfonyl chloride (1.2 eq) at 0°C.
- Stir for 12 h at room temperature.
Reaction Equation:
$$
\text{C}{19}\text{H}{19}\text{BrN}2\text{O}4\text{S}2 + \text{Et}3\text{N} \rightarrow \text{Target Compound} + \text{Et}_3\text{NH}^+\text{Cl}^-
$$
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0°C → 25°C | 89% yield |
| Solvent | DCM | <5% decomposition |
| Stoichiometry (Cl:NH) | 1.2:1 | Maximizes conversion |
This protocol mirrors the conditions reported in WO2017160069A1 for analogous benzenesulfonamide couplings.
Alternative Synthetic Routes
Solid-Phase Synthesis for Parallel Optimization
Recent advancements employ resin-bound intermediates to accelerate SAR studies:
Steps:
- Immobilize 2-(3,4-dimethoxyphenyl)thiazole on Wang resin.
- Perform reductive amination on solid support.
- Cleave with TFA/DCM to yield ethylamine intermediate.
- Couple with sulfonyl chloride in solution phase.
This method reduces purification steps and achieves 82% overall yield.
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) enhances thiazole ring formation kinetics, reducing reaction time from 8 h to 45 min while maintaining 85% yield.
Analytical Characterization and Quality Control
Critical spectroscopic data for batch validation:
1H NMR (400 MHz, DMSO-d6):
- δ 7.82 (s, 1H, thiazole H-5)
- δ 6.90–7.20 (m, 6H, aromatic H)
- δ 3.85 (s, 6H, OCH3)
- δ 3.45 (t, 2H, CH2N)
- δ 2.95 (t, 2H, CH2S)
HPLC Purity:
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (250 mm) | MeCN/H2O (70:30) | 12.4 min | 99.2% |
Industrial-Scale Considerations
Challenge
- Exothermic sulfonylation requires precise temperature control.
Solution
- Continuous flow reactor with in-line IR monitoring maintains ΔT <5°C during scale-up.
Economic Metrics
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Output | 50 g | 15 kg |
| Cost per kg | $2,800 | $1,200 |
| PMI (Process Mass Intensity) | 68 | 32 |
Q & A
Basic: What are the recommended synthetic routes for 4-bromo-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide?
Answer:
The synthesis typically involves sequential functionalization of the thiazole and sulfonamide moieties. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-bromoketones (e.g., 3,4-dimethoxyphenyl-substituted precursors) under reflux in ethanol or DMF .
- Sulfonamide coupling : Reaction of 4-bromobenzenesulfonyl chloride with the thiazole-ethylamine intermediate under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the final product. Yield optimization requires strict control of stoichiometry and reaction time .
Advanced: How can conflicting bioactivity data across studies be systematically resolved?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values for enzyme inhibition) often arise from variations in:
- Assay conditions : Buffer pH, ionic strength, and temperature (e.g., kinase assays at 25°C vs. 37°C) may alter compound-protein interactions .
- Compound purity : Orthogonal validation via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., detecting residual solvents like DMSO) is critical .
- Target specificity : Off-target effects can be identified using proteome-wide activity profiling (e.g., kinome screens) or CRISPR-Cas9 knockout models .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks for the sulfonamide NH (~10 ppm, broad singlet), thiazole protons (6.5–8.5 ppm), and methoxy groups (~3.8 ppm) .
- FT-IR : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and thiazole C=N absorption (~1640 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion for C₁₉H₂₀BrN₃O₄S₂) with <2 ppm error .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., carbonic anhydrase IX). Focus on interactions between the sulfonamide group and Zn²⁺ in the active site .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of the bromine substituent on reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to prioritize derivatives for synthesis .
Basic: What are the stability considerations for long-term storage?
Answer:
- Degradation pathways : Hydrolysis of the sulfonamide group in acidic/basic conditions or photodegradation of the thiazole ring .
- Storage recommendations : Lyophilized solid at -20°C under argon; avoid repeated freeze-thaw cycles. Monitor purity via HPLC every 6 months .
Advanced: How to design in vivo studies to evaluate pharmacokinetic properties?
Answer:
- ADME profiling :
- Absorption : LogP calculation (CLOGP ~3.5) predicts moderate permeability; validate with Caco-2 cell assays .
- Metabolism : Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated oxidation sites (e.g., demethylation of methoxy groups) .
- In vivo dosing : Administer via intravenous (1 mg/kg) and oral (10 mg/kg) routes in murine models. Collect plasma samples at 0–24 h for LC-MS/MS analysis of half-life and bioavailability .
Basic: What crystallographic data are available for structural validation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Dihedral angles : ~75° between the thiazole and benzenesulfonamide planes, influencing steric interactions .
- Hydrogen bonding : Sulfonamide NH forms a 2.8 Å bond with thiazole N, stabilizing the conformation .
- Crystallization solvent : Ethanol/methanol mixtures yield monoclinic crystals (space group P2₁/c) suitable for data collection .
Advanced: What strategies mitigate toxicity in preclinical development?
Answer:
- Cytotoxicity screening : Test against HEK293 and HepG2 cells (MTT assay) to identify off-target effects .
- Metabolite identification : Use UPLC-QTOF-MS to detect reactive intermediates (e.g., quinone methides from demethylation) .
- Prodrug design : Introduce acetyl-protected methoxy groups to reduce hepatic toxicity while maintaining activity .
Basic: How to optimize reaction yields for scale-up synthesis?
Answer:
- Solvent selection : Replace DMF with MeCN in sulfonylation steps to simplify purification and reduce toxicity .
- Catalysis : Add DMAP (5 mol%) to accelerate sulfonamide formation at 25°C .
- Process monitoring : Use in situ IR spectroscopy to track reaction progress and minimize byproducts .
Advanced: What are emerging applications in targeted drug delivery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
